molecular formula C11H9NO2 B13846862 2-Methyl-1-oxoisoquinoline-3-carbaldehyde

2-Methyl-1-oxoisoquinoline-3-carbaldehyde

Cat. No.: B13846862
M. Wt: 187.19 g/mol
InChI Key: KDOFCADGLQOZFF-UHFFFAOYSA-N
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Description

2-Methyl-1-oxoisoquinoline-3-carbaldehyde is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocycles that are structurally related to quinolines. These compounds are known for their diverse biological activities and are found in various natural products, including alkaloids. The presence of the isoquinoline ring system in this compound makes it an interesting compound for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxoisoquinoline-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions, can be used to synthesize isoquinoline derivatives . Another method involves the use of metal catalysts, such as palladium or copper, to facilitate the cyclization of ortho-substituted aromatic compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the development of green chemistry approaches, such as catalyst-free reactions in water, can reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-oxoisoquinoline-3-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the aldehyde and ketone functional groups in the compound makes it reactive towards nucleophiles and electrophiles.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the isoquinoline ring, leading to the formation of diverse derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Methyl-1-oxoisoquinoline-3-carbaldehyde involves its interaction with molecular targets and pathways in biological systems. The compound can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can induce apoptosis in cancer cells through mitochondrial dysfunction pathways . The specific molecular targets and pathways involved depend on the biological context and the specific isoquinoline derivative being studied.

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

2-methyl-1-oxoisoquinoline-3-carbaldehyde

InChI

InChI=1S/C11H9NO2/c1-12-9(7-13)6-8-4-2-3-5-10(8)11(12)14/h2-7H,1H3

InChI Key

KDOFCADGLQOZFF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=CC=CC=C2C1=O)C=O

Origin of Product

United States

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